
2-(beta-Morpholinoethyl)pyridine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(β-Morpholinoethyl)pyridine dihydrochloride: ND-16 , is a chemical compound with the following properties:
Common Name: 2-(β-Morpholinoethyl)pyridine dihydrochloride
Systematic Name: 2-(BETA-MORPHOLINOETHYL)PYRIDINE DIHYDROCHLORIDE
Molecular Formula: C₁₁H₁₆N₂O·2ClH
Molecular Weight: 265.18 g/mol
ChemSpider ID: 2284601
Méthodes De Préparation
The synthetic routes for ND-16 involve the reaction of 2-(β-morpholinoethyl)pyridine with hydrochloric acid. The industrial production methods typically follow established protocols for organic synthesis. The compound can be obtained through efficient and mild procedures.
Analyse Des Réactions Chimiques
ND-16 can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the morpholinoethyl group.
Reduction Reactions: Reduction of the pyridine ring can yield different products.
Complexation Reactions: ND-16 can form coordination complexes with metal ions.
Common reagents used in these reactions include reducing agents (such as sodium borohydride), acids, and metal catalysts (e.g., palladium complexes). The major products formed depend on the specific reaction conditions.
Applications De Recherche Scientifique
ND-16 finds applications in several scientific fields:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Studied for its pharmacological properties.
Industry: Employed in the preparation of other compounds.
Mécanisme D'action
The exact mechanism by which ND-16 exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
ND-16 stands out due to its unique combination of a pyridine ring and a morpholinoethyl group. Similar compounds include other pyridine derivatives and morpholine-containing molecules.
Remember that ND-16’s applications and properties may continue to evolve as research progresses
Propriétés
Numéro CAS |
51794-20-8 |
|---|---|
Formule moléculaire |
C11H18Cl2N2O |
Poids moléculaire |
265.18 g/mol |
Nom IUPAC |
4-(2-pyridin-2-ylethyl)morpholine;dihydrochloride |
InChI |
InChI=1S/C11H16N2O.2ClH/c1-2-5-12-11(3-1)4-6-13-7-9-14-10-8-13;;/h1-3,5H,4,6-10H2;2*1H |
Clé InChI |
KGFRYMTVAGBTBJ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCC2=CC=CC=N2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


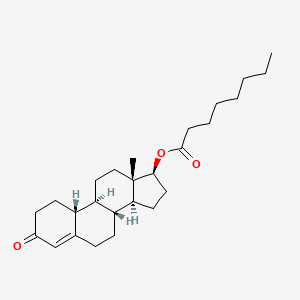
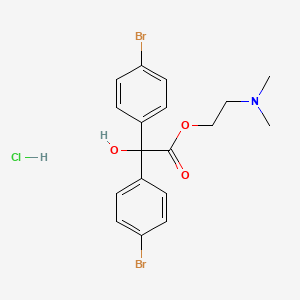
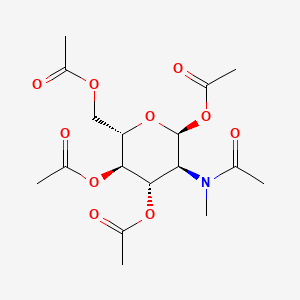
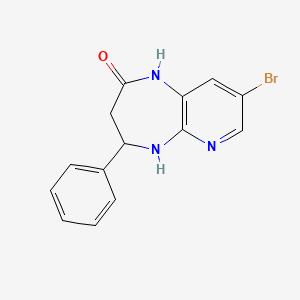
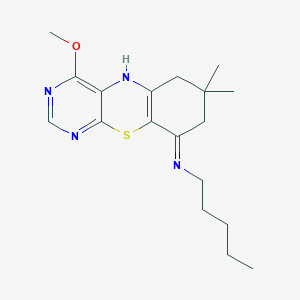




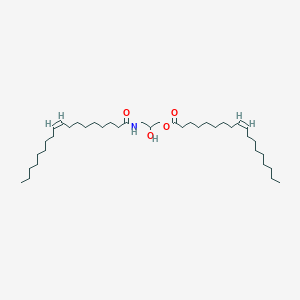
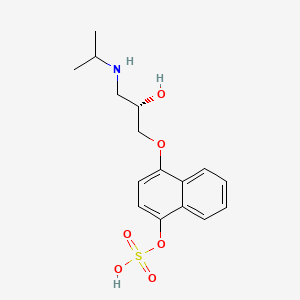

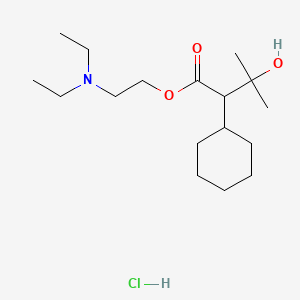
![acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;iridium(3+);trifluoromethanesulfonate](/img/structure/B12768047.png)
